molecular formula C10H13NO2S B3235514 (S)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone CAS No. 1354018-50-0

(S)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

Cat. No. B3235514
CAS RN: 1354018-50-0
M. Wt: 211.28
InChI Key: PANYDEAFOFBTLE-QMMMGPOBSA-N
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Description

This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been found to have a variety of biological effects and are of interest to medicinal chemists .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . Pyrrolidine also has a five-membered ring, but with one nitrogen atom and four carbon atoms.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Thiophene rings can participate in electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some thiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their potential biological activities . Future research could explore the synthesis of new derivatives and their potential applications.

properties

IUPAC Name

[(3S)-3-hydroxypyrrolidin-1-yl]-(3-methylthiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-7-3-5-14-9(7)10(13)11-4-2-8(12)6-11/h3,5,8,12H,2,4,6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANYDEAFOFBTLE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N2CC[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
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(S)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

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